N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide
Description
This compound features a propanamide backbone substituted with a 4-chloro-1,3-benzothiazol-2-yl group and a pyridin-3-ylmethyl moiety, linked via a phenoxy bridge. The benzothiazole core contributes aromaticity and electron-withdrawing effects due to the 4-chloro substituent, while the pyridinylmethyl group enhances solubility in polar environments. The phenoxy linker balances hydrophobicity and molecular flexibility.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c23-18-9-4-10-19-21(18)25-22(29-19)26(15-16-6-5-12-24-14-16)20(27)11-13-28-17-7-2-1-3-8-17/h1-10,12,14H,11,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVELDUSVVRTKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide typically involves the coupling of substituted 2-amino benzothiazoles with phenoxy-substituted propanoic acid derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The target compound’s key distinguishing features include:
- 4-Chloro-1,3-benzothiazol-2-yl group : Enhances electron-withdrawing effects and aromatic stacking interactions.
- Pyridin-3-ylmethyl substituent : Improves aqueous solubility compared to purely hydrophobic groups.
- Phenoxy bridge: Provides moderate rigidity and influences metabolic stability.
Comparison Table
Detailed Analysis of Key Differences
Electron-Withdrawing Effects
- The 4-chloro substituent on the benzothiazole ring in the target compound enhances electron withdrawal compared to the methyl group in 666817-73-8 . This may improve binding to electron-deficient biological targets, such as enzymes with aromatic pockets.
- In contrast, 544419-01-4 lacks a heterocyclic core, relying on chloro and methoxy groups for electronic modulation, which may limit aromatic interactions .
Solubility and Bioavailability
- The pyridin-3-ylmethyl group in the target compound likely improves aqueous solubility compared to 3-benzoylphenyl (666817-73-8) or trifluoropropylthio (P6) groups, which are more lipophilic .
- 544419-01-4 ’s methoxy group may confer moderate polarity but lacks the heteroaromatic solubility-enhancing effects of pyridine .
Metabolic Stability
- The phenoxy bridge in the target compound may resist oxidative degradation better than thioether linkages (e.g., P6’s trifluoropropylthio), which are prone to sulfoxidation .
- 544419-01-4 ’s amide bond and methoxy group could confer stability against hydrolysis, though direct comparisons are speculative without data .
Research Findings and Implications
- Structural Insights : The benzothiazole-pyridine combination in the target compound is unique among analogs, suggesting tailored design for specific receptor interactions (e.g., kinase or protease inhibition) .
- Agrochemical Potential: Compounds with chloro-heterocycles (e.g., benzothiazole, thiazole) are common in pesticidal patents, implying the target may act as a pest control agent via neurotoxic or growth inhibition pathways .
- Limitations : Evidence lacks explicit activity data; comparisons are based on structural inferences. Further studies on binding affinity, toxicity, and metabolic profiles are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
